molecular formula C16H13FN2O2 B5357246 N-(2-cyanophenyl)-2-(4-fluorophenoxy)propanamide

N-(2-cyanophenyl)-2-(4-fluorophenoxy)propanamide

Cat. No.: B5357246
M. Wt: 284.28 g/mol
InChI Key: JUBUCLOURGKLKY-UHFFFAOYSA-N
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Description

N-(2-cyanophenyl)-2-(4-fluorophenoxy)propanamide is a chemical compound that belongs to the class of amides It features a cyanophenyl group and a fluorophenoxy group attached to a propanamide backbone

Properties

IUPAC Name

N-(2-cyanophenyl)-2-(4-fluorophenoxy)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FN2O2/c1-11(21-14-8-6-13(17)7-9-14)16(20)19-15-5-3-2-4-12(15)10-18/h2-9,11H,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUBUCLOURGKLKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=CC=C1C#N)OC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-cyanophenyl)-2-(4-fluorophenoxy)propanamide typically involves the reaction of 2-cyanophenylamine with 2-(4-fluorophenoxy)propanoic acid or its derivatives. The reaction may be facilitated by coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine). The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran under controlled temperature conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale synthesis using automated reactors and continuous flow systems. The process parameters are optimized to ensure high yield and purity of the final product. Purification steps may include recrystallization, chromatography, and distillation.

Chemical Reactions Analysis

Types of Reactions

N-(2-cyanophenyl)-2-(4-fluorophenoxy)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group or the aromatic rings may be substituted by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a precursor in the manufacture of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(2-cyanophenyl)-2-(4-fluorophenoxy)propanamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of specific enzymes or binding to receptor sites, leading to a therapeutic effect.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-cyanophenyl)-2-(4-chlorophenoxy)propanamide
  • N-(2-cyanophenyl)-2-(4-bromophenoxy)propanamide
  • N-(2-cyanophenyl)-2-(4-methylphenoxy)propanamide

Uniqueness

N-(2-cyanophenyl)-2-(4-fluorophenoxy)propanamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical properties and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.

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